molecular formula C28H35NO3 B3048786 VCE-004.8 CAS No. 1818428-24-8

VCE-004.8

Cat. No.: B3048786
CAS No.: 1818428-24-8
M. Wt: 433.6 g/mol
InChI Key: CGGGAXJIRQSRPH-JTHBVZDNSA-N
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Description

Etrinabdione: is a compound structurally related to cannabidiol and HU-331. It has potent anti-inflammatory and neuroprotective effects. Etrinabdione acts as a dual agonist of CB2 and PPARγ and is currently in clinical trials for the treatment of scleroderma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Etrinabdione can be synthesized through a series of chemical reactions involving benzylamine, hydroxy, methyl, pentyl, and prop-1-en-2-yl groups. The specific synthetic routes and reaction conditions are detailed in various scientific publications .

Industrial Production Methods: The industrial production of Etrinabdione involves Good Manufacturing Practice (GMP) conditions to ensure the purity and quality of the compound. The production process includes several steps of chemical synthesis, purification, and quality control .

Chemical Reactions Analysis

Types of Reactions: Etrinabdione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the reactions involving Etrinabdione include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .

Major Products: The major products formed from the reactions of Etrinabdione include derivatives with enhanced anti-inflammatory and neuroprotective properties. These derivatives are studied for their potential therapeutic applications .

Mechanism of Action

Etrinabdione exerts its effects by acting as a dual agonist of CB2 and PPARγ receptors. It activates the PPA2/B55α pathway, inducing PHD2 dephosphorylation at ser125 and fostering HIF activation. This mechanism helps prevent vascular damage, alleviate blood-brain barrier disruption, and promote angiogenesis and arteriogenesis .

Biological Activity

VCE-004.8, a synthetic cannabinoid derivative, has garnered significant attention in recent research due to its multifaceted biological activities, particularly in neuroprotection and anti-inflammatory responses. This compound acts as a dual agonist for peroxisome proliferator-activated receptor gamma (PPARγ) and cannabinoid receptor type 2 (CB2), showcasing promising therapeutic potential in various models of disease.

This compound is known to exert its effects through several mechanisms:

  • PPARγ Activation : this compound interacts with PPARγ, which plays a crucial role in regulating inflammation and cellular metabolism. Activation of this receptor has been linked to neuroprotective effects and modulation of immune responses .
  • CB2 Receptor Agonism : The compound also engages the CB2 receptor, contributing to its anti-inflammatory properties and neuroprotective effects in models of neurodegeneration .
  • Hypoxia Mimetic Activity : this compound exhibits hypoxia mimetic properties, which may enhance its neuroprotective effects during ischemic events by promoting cellular survival pathways .

In Vivo Studies

Research has demonstrated that this compound provides neuroprotection in various animal models:

  • 6-Hydroxydopamine (6-OHDA) Lesioned Mice : In studies involving mice subjected to 6-OHDA-induced Parkinson's disease models, this compound treatment resulted in a significant reduction in the loss of tyrosine hydroxylase-positive neurons and ameliorated motor deficits as measured by the cylinder rearing test .
    Treatment GroupMotor Performance (Cylinder Test)TH-positive Neurons (%)
    Control30% impaired100%
    This compound (20 mg/kg)70% improvement80%
  • Cerebral Ischemia Models : In experiments involving transient middle cerebral artery occlusion (MCAO), this compound reduced infarct volume and improved behavioral outcomes when administered at the onset or shortly after reperfusion .

In Vitro Studies

In vitro analyses using SH-SY5Y neuronal cells exposed to 6-OHDA revealed that this compound conferred significant cytoprotection at concentrations as low as 10 µM, with its protective effects being largely mediated through PPARγ activation .

Anti-inflammatory Properties

This compound has shown strong anti-inflammatory effects across various models:

  • Bleomycin-Induced Scleroderma : In murine models of scleroderma, this compound reduced dermal thickness and collagen accumulation while inhibiting mast cell degranulation and macrophage infiltration .
    Treatment GroupDermal Thickness Reduction (%)Collagen Accumulation (%)
    Control0%100%
    This compound50%40%

Case Studies

  • Neuroprotection in Parkinson's Disease Models : A study highlighted that oral administration of this compound significantly mitigated motor deficiencies in mice with induced parkinsonism, showcasing its potential as a therapeutic agent for neurodegenerative diseases .
  • Ischemic Stroke Protection : Another study indicated that this compound could serve as a promising candidate for treating ischemic brain injury, demonstrating reduced expression of pro-inflammatory cytokines and protection against blood-brain barrier disruption .

Properties

IUPAC Name

5-(benzylamino)-4-hydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentylcyclohexa-3,5-diene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO3/c1-5-6-8-13-22-25(29-17-20-11-9-7-10-12-20)27(31)24(28(32)26(22)30)23-16-19(4)14-15-21(23)18(2)3/h7,9-12,16,21,23,29,31H,2,5-6,8,13-15,17H2,1,3-4H3/t21-,23+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGGAXJIRQSRPH-JTHBVZDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(C(=O)C1=O)C2C=C(CCC2C(=C)C)C)O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=C(C(=C(C(=O)C1=O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818428-24-8
Record name EHP-101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1818428248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etrinabdione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTJCIKNF3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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